molecular formula C15H17Cl2NO B1424552 4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220037-78-4

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1424552
CAS RN: 1220037-78-4
M. Wt: 298.2 g/mol
InChI Key: GYVQPZQTUJZWNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride is C15H17Cl2NO . Its molecular weight is 298.2 g/mol.

Scientific Research Applications

Thermally Stable Polymeric Materials

Researchers have developed novel pyridine-based ether ester diamines, leading to the synthesis of thermally stable poly (ether ester amide)s. These polymers, characterized by their physical and thermal properties, suggest applications in areas requiring materials that maintain integrity under high temperatures (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Catalytic Reduction and Structural Reactivity

A study on the palladium-catalysed reduction of heteroaromatic naphthyl ethers reveals insights into the structural effects on reactivity. This research provides a foundational understanding of how modifications to the naphthyl ether structure can influence chemical reactivity, which is critical for designing efficient synthetic routes and catalysts (Frija et al., 2005).

Synthesis of Heat Resistant Polyimides

Another study focuses on the synthesis and characterization of heat-resistant, pyridine-based polyimides with preformed ether and ester groups. These materials exhibit potential for applications in electronics and aerospace industries where materials must withstand extreme temperatures without degrading (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).

Exciplex Formation in Dendrimers

Research into poly(aryl ether) dendrimers containing a naphthyl core group has shown that these structures can form intramolecular exciplexes, which are of interest for optical and electronic applications. This study highlights the potential of naphthyl-containing compounds in the development of new materials with unique optical properties (Li et al., 2009).

Poly(ether sulfone)s with Naphthylene Moieties

The preparation and characterization of poly(aryl ether sulfone)s incorporating 1,4-naphthylene units suggest applications in the field of high-performance polymers. These materials, notable for their high glass transition temperatures and good solubility, could be useful in advanced engineering applications (Xi & Jin, 2000).

properties

IUPAC Name

3-[(4-chloronaphthalen-1-yl)oxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-10-11-7-8-17-9-11;/h1-6,11,17H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVQPZQTUJZWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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